N2-Isobutyryl-2'-deoxyguanosine

Descripción general

Descripción

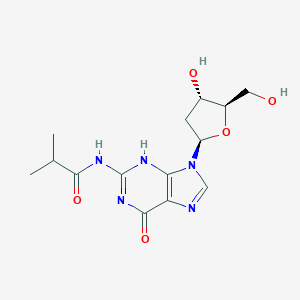

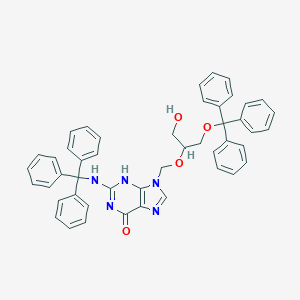

N2-Isobutyryl-2’-deoxyguanosine is a chemical compound with the molecular formula C14H19N5O5 . It has a molecular weight of 337.34 . It is a white to off-white solid . This compound is used to prepare methylene carboxamide-linked dinucleotides as HIV-1 nucleocapsid protein NCp7 inhibitors .

Molecular Structure Analysis

The IUPAC name for N2-Isobutyryl-2’-deoxyguanosine is N-(6-hydroxy-9-((2R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-2-yl)isobutyramide . The Inchi Code for this compound is 1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7?,8-,9-/m1/s1 .Physical And Chemical Properties Analysis

N2-Isobutyryl-2’-deoxyguanosine is a white to off-white solid . It has a melting point of ≥300 °C . The compound has a molecular weight of 337.34 and its molecular formula is C14H19N5O5 .Aplicaciones Científicas De Investigación

Cosmetic Industry

Lastly, N2-Isobutyryl-2’-deoxyguanosine finds applications in the cosmetic industry. It is used in the formulation of products that aim to protect the skin from DNA damage caused by UV radiation, thereby preventing signs of aging and maintaining skin health.

Each of these applications leverages the unique properties of N2-Isobutyryl-2’-deoxyguanosine to advance scientific understanding and develop practical solutions in various fields of research and industry .

Safety and Hazards

Mecanismo De Acción

Target of Action

N2-Isobutyryl-2’-deoxyguanosine is a modified nucleoside, and its primary targets are likely to be the enzymes involved in DNA replication and repair. These enzymes recognize and interact with the nucleoside during the process of DNA synthesis .

Mode of Action

This incorporation could potentially lead to changes in the DNA structure or function .

Biochemical Pathways

The biochemical pathways affected by N2-Isobutyryl-2’-deoxyguanosine are likely related to DNA synthesis and repair. The compound could potentially affect the fidelity of DNA replication and the accuracy of DNA repair mechanisms .

Pharmacokinetics

Like other nucleosides, it is expected to be well-absorbed and distributed throughout the body, metabolized by nucleoside-metabolizing enzymes, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of N2-Isobutyryl-2’-deoxyguanosine’s action are likely to be related to changes in DNA structure or function. These changes could potentially affect gene expression and cellular processes .

Action Environment

The action, efficacy, and stability of N2-Isobutyryl-2’-deoxyguanosine could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, extreme pH or temperature conditions could affect the stability of the compound, while the presence of other molecules could affect its interaction with its targets .

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c1-6(2)12(22)17-14-16-11-10(13(23)18-14)15-5-19(11)9-3-7(21)8(4-20)24-9/h5-9,20-21H,3-4H2,1-2H3,(H2,16,17,18,22,23)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDXEQFMTMICKG-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218970 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Isobutyryl-2'-deoxyguanosine | |

CAS RN |

68892-42-2 | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068892422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanosine, 2'-deoxy-N-(2-methyl-1-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary cellular mechanisms of action for N2-Isobutyryl-2'-deoxyguanosine derivatives in exhibiting anti-neoplastic activity?

A: N2-Isobutyryl-2'-deoxyguanosine derivatives demonstrate potent anti-neoplastic activity by primarily targeting DNA and RNA synthesis in cancerous cells. These agents significantly inhibit both DNA and RNA synthesis in L1210 leukemia cells []. This inhibition is achieved through multiple mechanisms:

- Disruption of De Novo Purine Synthesis: N2-Isobutyryl-2'-deoxyguanosine derivatives effectively inhibit de novo purine synthesis by targeting key regulatory enzymes, namely PRPP amidotransferase and IMP dehydrogenase []. This disruption in purine synthesis limits the availability of essential building blocks for DNA and RNA.

- Inhibition of Nucleotide Synthesis and Salvage Pathways: Besides de novo purine synthesis, these agents also impact other critical enzymes in nucleotide metabolism. This includes inhibiting thymidylate synthetase, OMP decarboxylase, and thymidine kinases, further depleting the cellular pool of nucleotides required for DNA and RNA synthesis [].

- Induction of DNA Strand Breaks: N2-Isobutyryl-2'-deoxyguanosine derivatives have been shown to reduce deoxyribonucleotide levels and cause DNA strand scission []. These strand breaks disrupt the integrity of the DNA molecule, ultimately interfering with vital cellular processes like replication and transcription, leading to cell death.

Q2: How does the chemical structure of N2-Isobutyryl-2'-deoxyguanosine contribute to its anti-neoplastic activity?

A: While the provided research [] focuses on the activity of N2-Isobutyryl-2'-deoxyguanosine derivatives and doesn't delve into specific structure-activity relationships, the inclusion of the N7-cyanoborane group is notable. This modification likely influences the molecule's interaction with its biological targets. Further research exploring modifications to the N2-isobutyryl group and other structural variations could provide valuable insights into optimizing the potency and selectivity of this class of compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methylprop-2-en-1-yl)oxy]benzoic acid](/img/structure/B48928.png)

![6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48932.png)

![methyl 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B48962.png)

![8-Oxaspiro[4.5]decane-7,9-dione](/img/structure/B48965.png)